molecular formula C12H13F3O2S B14066231 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one

Katalognummer: B14066231
Molekulargewicht: 278.29 g/mol
InChI-Schlüssel: WZXRPMNYCCJZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The ethoxy group and ketone moiety may also play roles in binding and reactivity .

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds like:

The presence of the trifluoromethylthio group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, stability, and reactivity.

Eigenschaften

Molekularformel

C12H13F3O2S

Molekulargewicht

278.29 g/mol

IUPAC-Name

1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-8(16)11-9(17-4-2)6-5-7-10(11)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

WZXRPMNYCCJZLF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.